Thiorphan

Descripción general

Descripción

Tiorfan es un potente inhibidor de la metaloendopeptidasa de membrana, también conocida como encefalinasa. Este compuesto es el metabolito activo de la racecadotril, un medicamento antidiarreico. Tiorfan previene la degradación de las encefalinas endógenas al inhibir la encefalinasa, potenciando así la analgesia inducida por la morfina y atenuando los síntomas de abstinencia precipitados por la naloxona .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Tiorfan puede sintetizarse mediante varios métodos. Una ruta de síntesis común implica la reacción de ácido 2-bencil-3-sulfanylpropanoico con glicina en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC). La reacción se lleva a cabo típicamente en un solvente orgánico como diclorometano a temperatura ambiente. El producto se purifica posteriormente mediante recristalización o cromatografía .

Métodos de producción industrial: La producción industrial de tiorfan implica rutas de síntesis similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, lo que a menudo implica sistemas automatizados para un control preciso de las condiciones de reacción. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación de tiorfan en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: Tiorfan experimenta varias reacciones químicas, incluyendo:

Oxidación: Tiorfan puede oxidarse para formar enlaces disulfuro, lo que puede afectar su actividad.

Reducción: La reducción de tiorfan puede conducir a la formación de grupos tiol, que son esenciales para su actividad inhibitoria.

Sustitución: Tiorfan puede sufrir reacciones de sustitución, particularmente en el átomo de azufre, lo que lleva a la formación de varios derivados

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Reducción: Agentes reductores como el ditiotreitol (DTT) o el borohidruro de sodio.

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la trietilamina

Productos principales:

Oxidación: Derivados de disulfuro.

Reducción: Compuestos que contienen tiol.

Sustitución: Varios derivados de tiorfan sustituidos

Aplicaciones Científicas De Investigación

Pharmacological Properties

Thiorphan acts primarily as an inhibitor of membrane metalloendopeptidase (also known as enkephalinase), which plays a crucial role in the degradation of neuropeptides such as enkephalins, substance P, and neurotensin. By inhibiting this enzyme, this compound enhances the levels of these neuropeptides, which are vital for various physiological processes including pain modulation and neuroprotection .

Neuroprotective Effects

One of the most promising applications of this compound is its neuroprotective effect against excitotoxicity, particularly in neonatal models. Research has shown that this compound can significantly reduce cortical lesions induced by ibotenate in newborn mice, a model that simulates perinatal brain injury associated with cerebral palsy. In these studies, this compound administration led to a reduction in lesion size by up to 57% and decreased markers of apoptosis, such as caspase-3 cleavage .

Case Study: Cerebral Palsy Prevention

A study investigated the potential of this compound to prevent cerebral palsy by administering it to newborn mice exposed to excitotoxic insults. The results indicated a long-lasting neuroprotective effect, which was still evident even when this compound was administered 12 hours post-injury. This suggests a therapeutic window that could be exploited in clinical settings .

Pain Management

This compound has also been studied for its analgesic properties. By potentiating morphine-induced analgesia and attenuating withdrawal symptoms precipitated by naloxone, this compound may enhance the efficacy of opioid therapies while potentially reducing side effects associated with opioid use . This dual action makes it a candidate for combination therapies aimed at managing chronic pain conditions.

Gastrointestinal Applications

In clinical practice, this compound is utilized as a treatment for diarrhea due to its ability to inhibit neutral endopeptidase activity. This inhibition can lead to increased levels of endogenous opioids that modulate gastrointestinal motility and secretion . As such, this compound serves as an effective therapeutic agent in managing acute diarrhea.

Summary Table of this compound Applications

Mecanismo De Acción

Tiorfan ejerce sus efectos inhibiendo la enzima endopeptidasa neutra (encefalinasa). Esta inhibición previene la degradación de las encefalinas endógenas, lo que lleva a un aumento de los niveles de estos péptidos. Las encefalinas se unen a los receptores opioides, lo que produce efectos analgésicos. Tiorfan también aumenta los niveles de otros péptidos como el péptido natriurético auricular, que puede tener efectos cardiovasculares .

Compuestos similares:

Racecadotril: El compuesto principal de tiorfan, utilizado como medicamento antidiarreico.

Captopril: Otro compuesto que contiene tiol, utilizado como inhibidor de la enzima convertidora de angiotensina.

Tiopronina: Un fármaco que contiene tiol utilizado para tratar la cistinuria

Unicidad de tiorfan: Tiorfan es único debido a su inhibición específica de la encefalinasa, lo que lo hace particularmente eficaz en la modulación de las vías del dolor y la adicción. A diferencia del captopril y la tiopronina, tiorfan no afecta significativamente a la enzima convertidora de angiotensina ni a otras enzimas, lo que lo hace más selectivo en su acción .

Comparación Con Compuestos Similares

Racecadotril: The parent compound of thiorphan, used as an antidiarrheal medication.

Captopril: Another thiol-containing compound, used as an angiotensin-converting enzyme inhibitor.

Uniqueness of this compound: this compound is unique due to its specific inhibition of enkephalinase, which makes it particularly effective in modulating pain and addiction pathways. Unlike captopril and tiopronin, this compound does not significantly affect angiotensin-converting enzyme or other enzymes, making it more selective in its action .

Actividad Biológica

Thiorphan is a potent inhibitor of neutral endopeptidase (NEP) and enkephalinase, which has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, renal function modulation, and antinociceptive effects. This article provides a comprehensive overview of this compound's biological activity, supported by relevant research findings and data tables.

This compound acts primarily by inhibiting NEP, an enzyme that degrades neuropeptides such as enkephalins. By preventing the breakdown of these peptides, this compound enhances their availability and prolongs their action on opioid receptors, which is critical for various physiological responses.

Key Biological Activities

-

Neuroprotective Effects

- This compound has demonstrated significant neuroprotective properties in animal models. In studies involving newborn mice subjected to ibotenate-induced excitotoxic lesions, this compound administration resulted in a reduction of cortical lesions by up to 57% and decreased caspase-3 cleavage by 59% . This suggests a robust potential for this compound in preventing perinatal brain damage and possibly other neurodegenerative conditions.

-

Renal Function Modulation

- Research indicates that this compound enhances renal function in cirrhotic rats by increasing glomerular filtration rate (GFR) and promoting natriuresis (sodium excretion) through mechanisms involving cyclic GMP (cGMP) and Na⁺–K⁺ ATPase activity . In non-cirrhotic models, this compound has been shown to ameliorate GFR reductions induced by cyclosporin A and enhance the diuretic effects of atrial natriuretic peptide (ANP) .

- Antinociceptive Activity

Table 1: Summary of this compound's Biological Activities

Detailed Research Findings

-

Neuroprotection Against Ibotenate-Induced Damage

- In a study exploring the neuroprotective effects of this compound, it was found that its administration significantly mitigated excitotoxic damage in neonatal mice. The therapeutic window for intervention was notably extended, as effects were still observed when treatment was administered up to 12 hours post-injury .

-

Impact on Renal Hemodynamics

- This compound's effect on renal hemodynamics was characterized by increased cGMP concentrations in the renal medulla of cirrhotic rats, contributing to improved renal function without affecting systemic blood pressure . This highlights its potential utility in managing conditions like ascites associated with liver cirrhosis.

- Enhancement of Cell Proliferation

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of Thiorphan, and how do its inhibitory properties vary across enzyme targets?

this compound selectively inhibits neprilysin (NEP) with an IC50 of 0.007 µM, demonstrating >3,000-fold selectivity over NEP2 (IC50 = 22 µM) and negligible activity against angiotensin-converting enzyme (ACE) and endothelin-converting enzyme 1 (ECE1; Kis >10 µM) in cell-free assays . To validate specificity, researchers should use recombinant enzyme assays with orthogonal validation (e.g., fluorescence resonance energy transfer (FRET)-based substrates) and compare inhibition profiles across related metalloproteases. Include positive controls (e.g., ACE-specific inhibitors) to isolate NEP-specific effects .

Q. How should this compound be prepared and stored to ensure stability in experimental settings?

this compound is soluble in DMSO (30 mg/mL, 118.4 mM) and ethanol (≤30 mg/mL) and must be stored at -20°C in airtight, light-protected containers to prevent oxidation of its mercaptomethyl group . For in vivo studies, prepare fresh solutions in saline or PBS (pH 7.4) to avoid solvent toxicity. Preclinical studies recommend aliquoting to minimize freeze-thaw cycles and validate stability via HPLC or LC-MS .

Q. What experimental models are suitable for studying this compound’s neuroprotective effects?

this compound reduces ibotenate-induced cortical lesions and caspase-3 cleavage in rodent models, with effects persisting for weeks post-administration . Methodologically, employ stereotaxic injection models to localize brain injury and quantify neuroprotection via immunohistochemistry (e.g., NeuN for neuronal survival) or Western blotting (e.g., cleaved caspase-3). Include sham-operated controls and pharmacokinetic monitoring to correlate drug levels with efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies in IC50 values (e.g., 0.007 µM vs. higher values in certain assays) may arise from differences in enzyme sources (recombinant vs. tissue-extracted NEP), substrate kinetics (e.g., fluorogenic vs. natural substrates), or assay buffers (e.g., zinc ion concentration). To standardize results, use recombinant human NEP, validate assay conditions via Michaelis-Menten kinetics, and report inhibitor pre-incubation times .

Q. What strategies optimize this compound’s bioavailability and blood-brain barrier (BBB) penetration in preclinical studies?

this compound’s prodrug, Acetorphan, improves BBB penetration by masking the thiol group, enabling hydrolysis to active this compound in the brain . For pharmacokinetic optimization, employ LC-MS/MS to measure plasma and cerebrospinal fluid (CSF) concentrations. Pair with microdialysis in target brain regions to assess tissue-specific exposure. Compare routes of administration (e.g., intravenous vs. intracerebroventricular) to maximize CNS delivery .

Q. How does this compound modulate vascular responses in hypoxia, and what experimental designs capture these effects?

this compound enhances bradykinin-induced relaxation in hypoxic porcine coronary arteries by preserving endogenous vasodilators (e.g., atrial natriuretic peptide) degraded by NEP . Use ex vivo organ bath setups with oxygen-controlled chambers to simulate hypoxia. Measure vascular tension via force transducers and validate NEP inhibition by comparing responses to NEP-knockout models or selective antagonists .

Q. What methodologies validate this compound’s off-target effects in complex biological systems?

To assess off-target activity, employ proteome-wide activity-based profiling (ABPP) with fluorescent probes for metalloproteases. Combine with RNA-seq or CRISPR-Cas9 screens to identify compensatory pathways (e.g., ACE upregulation). In vivo, use knockout models (e.g., NEP⁻/⁻ mice) to isolate this compound-specific effects from baseline enzymatic activity .

Q. Methodological Considerations

Q. How should researchers design dose-response studies for this compound in chronic disease models?

- Dose selection : Start with literature-based ranges (e.g., 1–10 mg/kg in rodents) and adjust based on pilot PK/PD studies .

- Endpoint selection : Use biomarkers like plasma enkephalin levels (ELISA) or CSF NEP activity (fluorogenic assays) to confirm target engagement .

- Statistical power : Include ≥6 animals per group and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. What analytical techniques are critical for characterizing this compound in pharmacokinetic studies?

- Quantification : LC-MS/MS with deuterated internal standards (e.g., this compound D5) ensures accuracy in biological matrices .

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify oxidative metabolites (e.g., disulfide derivatives) .

- Data reporting : Follow FDA guidelines for bioanalytical method validation (AMV), including precision, accuracy, and stability testing .

Propiedades

IUPAC Name |

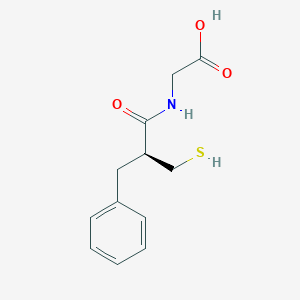

2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868412 | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76721-89-6 | |

| Record name | Thiorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76721-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiorphan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076721896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-thiorphan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79L7B5X3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.